BenchChemオンラインストアへようこそ!

N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

Plasmodium falciparum PfSTART1 inhibitor antimalarial potency

MMV006833 (M-833) is the definitive chemical probe for PfSTART1 target validation in malaria ring-stage assays. Its EC50 of 49.7 nM on wild-type 3D7 and matched resistant lines (N309K/N330K) provide a complete on-target control system. The exceptionally steep SAR means generic substitution risks potency shifts exceeding 20-fold (cf. analogue 4 EC50 >10 µM). This compound uniquely blocks PVM expansion, enabling live-cell washout experiments. For reproducible antimalarial research, accept no unvalidated substitutes.

Molecular Formula C16H17ClN4O2S
Molecular Weight 364.9 g/mol
Cat. No. B11414232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide
Molecular FormulaC16H17ClN4O2S
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C)Cl
InChIInChI=1S/C16H17ClN4O2S/c1-3-8-24-16-18-9-13(17)14(21-16)15(23)20-12-6-4-11(5-7-12)19-10(2)22/h4-7,9H,3,8H2,1-2H3,(H,19,22)(H,20,23)
InChIKeyRUWSZHOKQCTVPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide (MMV006833): A Validated PfSTART1 Inhibitor for Antimalarial Research


N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide, also known as MMV006833 (M-833), is a synthetic aryl amino acetamide belonging to the pyrimidine-4-carboxamide class. It acts as a selective, reversible inhibitor of the Plasmodium falciparum lipid-transfer protein PfSTART1, blocking merozoite-to-ring-stage development by preventing parasitophorous vacuole membrane (PVM) expansion [1]. The compound was originally identified from the Medicines for Malaria Venture (MMV) Pathogen Box and has been extensively characterized in a 2024 Nature Communications study that validated PfSTART1 as its molecular target through resistance selection, whole-genome sequencing, and CRISPR-based gene editing [1].

Why Generic Substitution Fails for N-[4-(Acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide in Antimalarial Target Validation


The structure-activity relationship (SAR) around this scaffold is exceptionally steep, meaning that even minor structural modifications produce dramatic shifts in antimalarial potency, target binding, and resistance susceptibility. In the original 2024 study, replacing the aryl oxy functionality of the hybrid intermediate compound 3 with an amino group to generate W-991 (WEHI-991) yielded a 20-fold improvement in parasite activity (EC50 from 120 nM to 7 nM), while simple methylation of the amido group produced an inactive analogue (compound 4, EC50 >10 µM) [1]. Furthermore, the resistance-conferring PfSTART1 mutations N309K and N330K reduce susceptibility to M-833 by 17-fold but reduce susceptibility to the more potent analogue W-991 by approximately 600-fold, demonstrating that different analogues within this series are differentially impacted by the same target mutations [1]. Consequently, generic substitution of this compound with a close structural analogue without explicit comparative data introduces significant risk of altered potency, altered target engagement, and altered resistance profile, undermining experimental reproducibility and biological interpretation.

Product-Specific Quantitative Evidence Guide: N-[4-(Acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide vs. Key Analogues


Antiparasitic Potency Against P. falciparum 3D7: M-833 vs. W-991 vs. Compound 3

In head-to-head testing within the same study using a 72-hour LDH-based growth inhibition assay against wild-type P. falciparum 3D7 blood-stage parasites, M-833 (the target compound) exhibited an EC50 of 49.7 nM. The more optimized analogue W-991 (WEHI-991) achieved an EC50 of 7 nM, representing a 7.1-fold improvement in potency. The hybrid intermediate compound 3 exhibited an intermediate EC50 of 120 nM [1]. This steep SAR demonstrates that the target compound occupies a defined potency niche distinct from both more potent and less potent analogues.

Plasmodium falciparum PfSTART1 inhibitor antimalarial potency

Target Binding Affinity: M-833 KD vs. W-991 KD for PfSTART1 WT

Binding affinity for recombinant PfSTART1 wild-type protein was determined using organic solvent-based Proteome Integral Solubility Alteration (Solvent PISA) assays. M-833 binds PfSTART1(WT) with a KD of 42 nM, while W-991 (WEHI-991) binds with a KD of 10 nM, representing a 4.2-fold stronger binding affinity for the more potent analogue . This quantitative difference in target engagement correlates with the 7.1-fold difference in cellular EC50, confirming that target binding affinity is a primary driver of antiparasitic potency.

PfSTART1 binding KD determination target engagement

Resistance Susceptibility: Fold-Change in EC50 Against PfSTART1 Mutant Parasites

Clonal parasite lines carrying PfSTART1 mutations (N309K and N330K) generated by CRISPR-Cas9 were tested for susceptibility to M-833 and its analogues. M-833-resistant populations (PopD, PopE) displayed a 17-fold increase in EC50 relative to wild-type 3D7 parasites [1]. By contrast, the more potent analogue W-991 exhibited approximately 600-fold reduction in susceptibility against the same CRISPR-engineered CR-N309K and CR-N330K parasites, though notably it retained sub-micromolar potency (EC50 <700 nM) against the mutants [1]. This difference in fold-resistance magnitude indicates that the resistance mutations differentially impact the two analogues, likely reflecting their distinct binding interactions with the PfSTART1 START domain.

drug resistance PfSTART1 mutants cross-resistance profile

Best Research and Industrial Application Scenarios for N-[4-(Acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide


PfSTART1 Target Validation in Blood-Stage Malaria Assays

M-833 is the reference compound for PfSTART1 target validation studies in P. falciparum blood-stage cultures. Its well-characterized EC50 of 49.7 nM against wild-type 3D7 parasites and the availability of matched resistant lines carrying PfSTART1 N309K/N330K mutations provide a complete experimental system for confirming on-target activity of new chemical series. Researchers routinely use M-833 as a positive control in growth inhibition assays alongside the inactive analogue 4 (EC50 >10 µM) to establish assay windows [1].

Structure-Activity Relationship (SAR) Lead Optimization Platform

The established SAR framework positions M-833 as the benchmark intermediate-potency scaffold from which more potent analogues (e.g., W-991, EC50 7 nM) and less potent hybrids (e.g., Compound 3, EC50 120 nM) have been derived. Medicinal chemistry teams use M-833 as the starting point for systematic exploration of the aryl acetamide pharmacophore, leveraging its balanced potency, solubility, and synthetic tractability to generate focused libraries aimed at improving antiparasitic activity or overcoming PfSTART1-mediated resistance [1].

Mechanistic Studies of Parasitophorous Vacuole Membrane (PVM) Expansion

M-833 uniquely blocks merozoite-to-ring-stage transition by inhibiting PfSTART1-mediated lipid transfer required for PVM expansion, a mechanism distinct from all other clinical antimalarials. This compound is the tool of choice for live-cell imaging studies of PVM biogenesis, as its reversible inhibition allows washout experiments to probe the kinetics of membrane expansion and parasite development [1].

Transmission-Blocking Assays in Mosquito Models

M-833 and its analogues have demonstrated the ability to block malaria transmission to mosquitoes, as PfSTART1 inhibition affects multiple parasite lifecycle stages. This compound serves as a chemical probe for studying the role of PfSTART1 in gametocyte maturation and sporozoite development, with M-833 being the foundational molecule from which transmission-blocking SAR explorations are launched [1].

Quote Request

Request a Quote for N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.